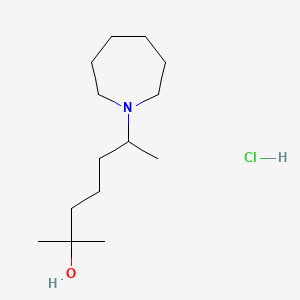
Hexahydro-alpha,alpha,epsilon-trimethyl-1H-azepin-1-pentanol hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hexahydro-alpha,alpha,epsilon-trimethyl-1H-azepin-1-pentanol hydrochloride is a complex organic compound with a unique structure It is characterized by a hexahydro-azepine ring, which is a seven-membered ring containing nitrogen, and a pentanol side chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Hexahydro-alpha,alpha,epsilon-trimethyl-1H-azepin-1-pentanol hydrochloride typically involves the following steps:
Formation of the Hexahydro-azepine Ring: This can be achieved through the reduction of azepine derivatives using hydrogenation methods.
Introduction of the Trimethyl Groups: Methylation reactions using methyl iodide or dimethyl sulfate in the presence of a base such as sodium hydride.
Attachment of the Pentanol Side Chain: This step involves the reaction of the hexahydro-azepine derivative with a suitable pentanol derivative under acidic or basic conditions.
Formation of the Hydrochloride Salt: The final step involves the reaction of the free base with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Hexahydro-alpha,alpha,epsilon-trimethyl-1H-azepin-1-pentanol hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom or the hydroxyl group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Alkylated or acylated derivatives.
Aplicaciones Científicas De Investigación
Hexahydro-alpha,alpha,epsilon-trimethyl-1H-azepin-1-pentanol hydrochloride has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential therapeutic effects, such as in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mecanismo De Acción
The mechanism of action of Hexahydro-alpha,alpha,epsilon-trimethyl-1H-azepin-1-pentanol hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound.
Comparación Con Compuestos Similares
Similar Compounds
Hexahydro-1H-azepine: A simpler analog without the trimethyl and pentanol groups.
1,3,5-Triazine: Another heterocyclic compound with a different ring structure.
Piperidine: A six-membered ring analog with similar chemical properties.
Uniqueness
Hexahydro-alpha,alpha,epsilon-trimethyl-1H-azepin-1-pentanol hydrochloride is unique due to its specific combination of a hexahydro-azepine ring and a pentanol side chain. This structure imparts distinct chemical and biological properties, making it valuable for various applications.
Propiedades
Número CAS |
37096-80-3 |
|---|---|
Fórmula molecular |
C14H30ClNO |
Peso molecular |
263.85 g/mol |
Nombre IUPAC |
6-(azepan-1-yl)-2-methylheptan-2-ol;hydrochloride |
InChI |
InChI=1S/C14H29NO.ClH/c1-13(9-8-10-14(2,3)16)15-11-6-4-5-7-12-15;/h13,16H,4-12H2,1-3H3;1H |
Clave InChI |
SJRWHMIJKAUZAA-UHFFFAOYSA-N |
SMILES canónico |
CC(CCCC(C)(C)O)N1CCCCCC1.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5,16,17,18,23,31-Hexahydroxy-22-methyl-13,20,27,30-tetraoxahexacyclo[19.5.3.12,6.17,11.115,19.024,28]dotriaconta-2(32),3,5,7(31),8,10,21(29),22,24(28)-nonaene-12,25-dione](/img/structure/B14672621.png)


![1-Chloro-3-[(3-phenylprop-2-yn-1-yl)oxy]propan-2-ol](/img/structure/B14672635.png)
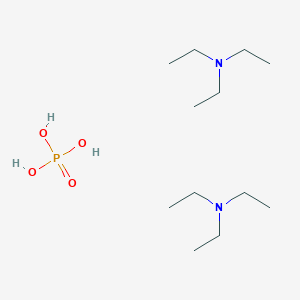
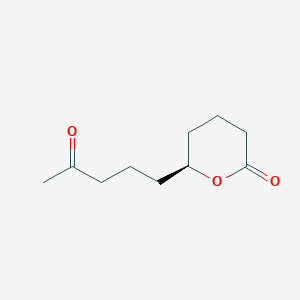
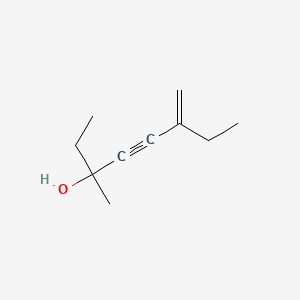
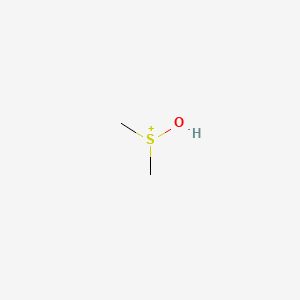
![Ethanol, 2,2'-[oxybis(methylenesulfonyl)]bis-](/img/structure/B14672658.png)
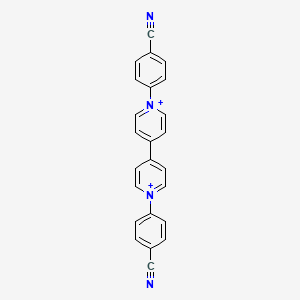
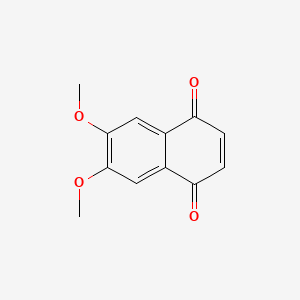
![3-Methyl-[1,2,4]triazino[5,6-c]quinoline](/img/structure/B14672666.png)
